4-Amino-6-tert-butyl-2H-1,3-oxazin-2-one
Description
Properties
CAS No. |
93633-74-0 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-amino-6-tert-butyl-1,3-oxazin-2-one |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)5-4-6(9)10-7(11)12-5/h4H,1-3H3,(H2,9,10,11) |
InChI Key |
ZWODKSZYSDIWMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=O)O1)N |
Origin of Product |
United States |
Preparation Methods
Microbial Degradation of Isouron as a Source
One of the most documented routes to obtain 4-amino-6-tert-butyl-2H-1,3-oxazin-2-one is through the microbial degradation of isouron, a herbicide used in agricultural applications.
Soil Perfusion Technique
Research by Ozaki and colleagues demonstrated the successful isolation of this compound as a metabolite during the degradation pathway of isouron. The process involves several key steps:
- Soil collection from upland fields
- Implementation of soil perfusion techniques under controlled conditions
- Monitoring of isouron degradation over approximately four weeks
- Isolation and identification of metabolites, including this compound
During the course of isouron degradation, three new compounds were detected and identified: 1-(1-amino-4,4-dimethyl-3-oxo-1-pentenyl)-3,3-dimethylurea, 1,1-dimethyl-3-(2-pivaloylacetyl)-urea, and this compound.
Microbial Species Involvement
A significant advancement was made when researchers isolated a strain of yeast capable of degrading isouron from the soil perfusate. This strain was identified as Hansenula saturnus, providing insights into the specific microorganisms capable of facilitating this transformation.
Synthetic Approaches Based on Related Oxazine Structures
While direct synthetic methods for this compound are limited in published literature, several approaches for structurally related oxazine compounds can be adapted for its synthesis.
Cyclization of Amino Alcohols with Chloroformates
One promising approach is adapted from the synthesis of related 1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives, which involves the cyclization of amino alcohols with aryl chloroformates.
Reaction Scheme and Conditions
This synthetic pathway typically involves:
- Reaction of an appropriate amino alcohol precursor with an aryl chloroformate
- Formation of a carbamate intermediate
- Intramolecular cyclization to form the oxazin-2-one ring
The key reaction conditions include:
- Temperature range: 20-25°C
- Reaction time: 1-6 hours for carbamate formation
- Base catalysts: Potassium hydroxide, sodium hydroxide, or potassium carbonate
- Solvents: Methyl tert-butyl ether, toluene, or tetrahydrofuran
Modified Approach for this compound
To adapt this method for our target compound, modifications would include:
- Selection of an amino alcohol precursor with appropriate substitution pattern
- Optimization of the aryl chloroformate reagent, with 4-nitrophenyl chloroformate showing promise based on related syntheses
- Careful control of pH during the reaction (8.5-4.0)
- Biphasic workup to isolate the product from the organic phase
Palladium-Catalyzed Cyclocarbonylation
Another potentially adaptable approach is based on palladium-catalyzed cyclocarbonylation reactions used for the synthesis of related benzoxazinone structures.
Reaction Components and Conditions
This method utilizes:
- Appropriate aniline derivatives as starting materials
- Acid chlorides as reactants
- Carbon monoxide atmosphere
- Palladium catalyst
- Base (diisopropylethylamine)
The reaction proceeds through:
- In situ amide formation
- Oxidative addition to Pd(0)
- Carbon monoxide insertion
- Intramolecular cyclization
Adaptation for Non-Benzofused Systems
For the synthesis of this compound, this approach would require:
- Substitution of benzene-fused precursors with appropriate non-aromatic analogs
- Careful selection of starting materials to incorporate the tert-butyl group
- Optimization of reaction conditions for the non-benzofused system
Oxazine Formation from Isoxazole Precursors
Given the relationship between isouron (3-(5-tert-butyl-3-isoxazolyl)-1,1-dimethylurea) and the target compound as revealed in the biodegradation studies, a synthetic approach mimicking this transformation could be developed.
Proposed Synthetic Route
This would involve:
- Starting with 5-tert-butyl-3-isoxazole derivatives
- Introduction of appropriate functional groups to facilitate ring transformation
- Ring opening and reclosure to form the 1,3-oxazin-2-one structure
- Introduction of the amino group at position 4
Data Tables of Synthetic Conditions
Table 1. Reaction Conditions for Cyclization Approach to Oxazin-2-ones
| Parameter | Condition | Optimization Range | Notes |
|---|---|---|---|
| Temperature | 20-25°C | 15-50°C | Higher temperatures accelerate cyclization but may reduce selectivity |
| Reaction Time (Carbamate Formation) | 2-6 hours | 1-24 hours | Monitored by TLC or HPLC |
| Reaction Time (Cyclization) | 1-6 hours | 1-12 hours | Depends on substitution pattern |
| pH Range | 8.5-4.0 | 3.0-11.0 | Critical for selective product formation |
| Base | KOH, NaOH | K₂CO₃, Na₂CO₃, KHCO₃ | Aqueous solutions typically used |
| Solvent | Methyl tert-butyl ether | Toluene, THF, Acetonitrile | Affects solubility and reaction rate |
| Chloroformate Reagent | 4-nitrophenyl chloroformate | Various aryl chloroformates | Electron-withdrawing groups enhance reactivity |
Table 2. Microbial Degradation Conditions for Isouron Conversion
| Parameter | Condition | Observations | Reference |
|---|---|---|---|
| Culture Type | Soil perfusion | Effective for metabolite production | Ozaki et al. (1984) |
| Incubation Time | 4 weeks | Complete degradation of isouron | Ozaki et al. (1984) |
| Culture Conditions | Standing/static | Produces target metabolite | Ozaki et al. (1984) |
| Culture Conditions | Shaking | Does not produce target metabolite | Ozaki et al. (1984) |
| Microbial Strain | Hansenula saturnus | Capable of isouron degradation | Ozaki et al. (1984) |
| Temperature | Not specified | Presumed ambient/room temperature | Ozaki et al. (1984) |
| Medium | Soil in liquid culture | Small amount of soil in liquid medium | Ozaki et al. (1984) |
Proposed Mechanism of Formation from Isouron
Based on the metabolic conversion observed in microbial systems, a plausible mechanism for the formation of this compound from isouron involves:
Initial Steps
- Hydrolysis of the urea moiety in isouron
- Oxidative opening of the isoxazole ring
- Intramolecular rearrangement to form the oxazine structure
Key Intermediates
During this transformation, several intermediates have been identified, including:
- 1-(1-amino-4,4-dimethyl-3-oxo-1-pentenyl)-3,3-dimethylurea
- 1,1-dimethyl-3-(2-pivaloylacetyl)-urea
These intermediates provide insights into the sequential steps involved in the transformation pathway, suggesting a complex rearrangement process that ultimately leads to the formation of the 1,3-oxazin-2-one ring system.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-tert-butyl-2H-1,3-oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazinone derivatives.
Reduction: Reduction reactions can convert the oxazinone ring to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazinone derivatives, while substitution reactions can produce various substituted oxazinones.
Scientific Research Applications
4-Amino-6-tert-butyl-2H-1,3-oxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-6-tert-butyl-2H-1,3-oxazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Effects on Physicochemical Properties
For instance:
- 6-Ethenyltetrahydro-4-isopropyl-2H-1,3-oxazin-2-one (CAS 124754-68-3, ) has a molecular weight of 169.22 g/mol and an ethenyl group, which increases reactivity but reduces stability .
- Tetrahydro-5,5-dimethyl-2H-1,3-oxazin-2-one (CAS 54953-79-6, ) features dimethyl substituents, offering moderate steric hindrance and lower polarity than the tert-butyl analogue .
- Coumarin-annulated ferrocenyl derivatives () integrate metal-organic frameworks, significantly altering electronic properties and biological activity .
Table 1: Key Structural and Physical Properties
| Compound Name | Substituents (Position 4/6) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 4-Amino-6-tert-butyl-2H-1,3-oxazin-2-one | -NH₂ (4), -C(CH₃)₃ (6) | C₉H₁₆N₂O₂ | 184.24 | High lipophilicity, potential H-bonding |
| 6-Ethenyl-4-isopropyl-2H-1,3-oxazin-2-one | -CH₂CH₂ (6), -CH(CH₃)₂ (4) | C₉H₁₅NO₂ | 169.22 | Reactive ethenyl group, lower stability |
| 5,5-Dimethyl-2H-1,3-oxazin-2-one | -CH₃ (5,5) | C₆H₁₁NO₂ | 129.16 | Moderate steric hindrance |
Environmental and Industrial Considerations
- Green chemistry metrics () rank synthesis pathways by energy use, waste generation, and solvent toxicity. For example, solvent-free mechanochemical thiocyanation () reduces environmental impact compared to traditional methods .
- Thermodynamic stability : Bulky substituents like tert-butyl may increase thermal stability, as seen in heat capacity studies of tetrahydro-2H-1,3-oxazin-2-ones () .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Amino-6-tert-butyl-2H-1,3-oxazin-2-one, and how can intermediates be optimized for yield?
- Methodological Answer : The synthesis of oxazinone derivatives often involves cyclocondensation of amino alcohols with carbonyl compounds or ring-opening strategies. For example, tert-butyl-substituted oxazinanones (e.g., (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate) can be synthesized via enantioselective methods using chiral auxiliaries or catalysts . Key steps include protecting the amino group, optimizing reaction temperatures (80–120°C), and using boronate intermediates for regioselective substitution. Purification via flash chromatography (silica gel, ethyl acetate/hexane) is critical to isolate high-purity products.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm the tert-butyl group (δ ~1.3 ppm for 9H singlet) and oxazinone ring protons (δ 4.0–5.5 ppm for NH and ring protons) .
- FT-IR : Stretching vibrations at ~1700 cm⁻¹ (C=O) and 3300–3500 cm⁻¹ (NH₂) verify functional groups.
- HPLC-MS : High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (e.g., [M+H]⁺) and detects impurities (<2%) .
Q. How does the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The bulky tert-butyl group at position 6 sterically hinders nucleophilic attack at adjacent carbons, directing reactivity toward the oxazinone ring’s amino group. For example, in alkylation reactions, the amino group undergoes acylation or sulfonylation preferentially. Solvent polarity (e.g., DMF vs. THF) and base selection (e.g., K₂CO₃ vs. NaH) must be optimized to avoid side reactions .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the regioselectivity of this compound in catalytic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can model transition states to predict reaction pathways. For instance, the tert-butyl group’s steric effects lower the activation energy for ring-opening at the C2 position compared to C4. Solvent effects (PCM model) and frontier molecular orbital (FMO) analysis further refine predictions .
Q. What strategies resolve contradictions in spectroscopic data when characterizing degradation products of this compound?
- Methodological Answer :
- Comparative Analysis : Use LC-MS/MS to track fragmentation patterns and match with synthetic standards.
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels at the oxazinone ring to distinguish degradation pathways (e.g., hydrolysis vs. oxidation).
- 2D NMR : NOESY or HSQC correlations clarify ambiguous proton assignments in complex mixtures .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated for long-term storage?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC.
- pH Profiling : Dissolve the compound in buffers (pH 1–12) and analyze decomposition kinetics (e.g., Arrhenius plots).
- Crystallography : X-ray diffraction identifies polymorphic changes affecting stability .
Q. What experimental designs minimize byproduct formation during the synthesis of analogs with modified amino groups?
- Methodological Answer :
- DoE (Design of Experiments) : Use fractional factorial designs to test variables (e.g., equivalents of reagents, reaction time).
- Protecting Groups : Employ Boc or Fmoc groups to shield the amino moiety during functionalization.
- Flow Chemistry : Continuous flow systems enhance mixing and heat transfer, reducing side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
